molecular formula C7H5Cl3N2O B13670239 2,5,6-Trichloro-N-methylnicotinamide

2,5,6-Trichloro-N-methylnicotinamide

Cat. No.: B13670239
M. Wt: 239.5 g/mol
InChI Key: RAUXHBFXVQQVBA-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-N-methylnicotinamide (molecular formula: C₈H₇Cl₃N₂O) is a nicotinamide derivative characterized by a trichlorinated pyridine ring and a methyl-substituted amide group.

Properties

Molecular Formula

C7H5Cl3N2O

Molecular Weight

239.5 g/mol

IUPAC Name

2,5,6-trichloro-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H5Cl3N2O/c1-11-7(13)3-2-4(8)6(10)12-5(3)9/h2H,1H3,(H,11,13)

InChI Key

RAUXHBFXVQQVBA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(N=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloro-N-methylnicotinamide typically involves the chlorination of nicotinamide derivatives. One common method includes the reaction of nicotinamide with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective chlorination at the 2, 5, and 6 positions on the nicotinamide ring .

Industrial Production Methods: In an industrial setting, the production of 2,5,6-Trichloro-N-methylnicotinamide may involve large-scale chlorination processes using advanced equipment to handle chlorine gas safely. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trichloro-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted nicotinamide derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as carboxylic acids.

    Reduction Products: Reduced derivatives with fewer chlorine atoms.

Scientific Research Applications

Chemistry: 2,5,6-Trichloro-N-methylnicotinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, 2,5,6-Trichloro-N-methylnicotinamide is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5,6-Trichloro-N,N-dimethylnicotinamide

  • Molecular Formula : C₈H₇Cl₃N₂O
  • Molecular Weight : 253.51
  • Dimethylation may enhance lipophilicity compared to the N-methyl analog, influencing bioavailability in biological systems .

Methyl 2-Amino-5-(trifluoromethyl)nicotinate

  • Molecular Formula : C₉H₇F₃N₂O₂ (estimated)
  • Molecular Weight: Not explicitly stated but structurally related to Nilotinib hydrochloride hydrate (MW 583.99).
  • Key Differences: Substitution of chlorine atoms with a trifluoromethyl (-CF₃) group and an amino (-NH₂) group enhances electronic effects, improving metabolic stability and target binding in drug design. The ester group (methyl ester) differentiates its reactivity, favoring hydrolysis under physiological conditions compared to the amide group in 2,5,6-Trichloro-N-methylnicotinamide .

2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide

  • Molecular Formula : C₁₅H₉Cl₃F₃N₂O
  • Molecular Weight : ~397.6 (estimated)
  • The trifluoromethyl group at position 4 introduces strong electron-withdrawing effects, altering electronic distribution and acidity compared to trichloro-substituted analogs .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight Key Substituents Potential Applications
2,5,6-Trichloro-N-methylnicotinamide C₈H₇Cl₃N₂O ~253.5* Trichloro, N-methylamide Agrochemical intermediates
2,5,6-Trichloro-N,N-dimethylnicotinamide C₈H₇Cl₃N₂O 253.51 Trichloro, N,N-dimethylamide Pharmaceutical synthesis
Methyl 2-amino-5-(trifluoromethyl)nicotinate C₉H₇F₃N₂O₂ ~248.1* Amino, trifluoromethyl, methyl ester Kinase inhibitor precursors
2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide C₁₅H₉Cl₃F₃N₂O ~397.6* Dichlorobenzyl, trifluoromethyl Medicinal chemistry lead

*Estimated based on structural analogs where exact data is unavailable.

Research Findings and Implications

  • Chlorination vs. Fluorination : Chlorinated nicotinamides (e.g., 2,5,6-Trichloro derivatives) exhibit higher electrophilicity, favoring nucleophilic substitution reactions, while trifluoromethyl groups (e.g., in and ) improve metabolic stability and lipophilicity .
  • Amide Substitution: N-Methyl and N,N-dimethyl groups influence solubility; dimethylation may reduce crystallinity, complicating formulation compared to monosubstituted analogs .
  • Biological Activity: The dichlorobenzyl group in suggests enhanced target binding in enzyme inhibition studies, a trait less pronounced in simpler trichloro derivatives .

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